An In-depth Technical Guide to NHS-SS-Biotin: Structure, Properties, and Applications
An In-depth Technical Guide to NHS-SS-Biotin: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Hydroxysuccinimide-SS-Biotin (Succinimidyl-2-(biotinamido)-ethyl-1,3-dithiopropionate), a versatile reagent for the biotinylation of proteins and other biomolecules. This document details its chemical structure, key properties, and provides standardized protocols for its use in labeling and affinity purification applications.
Introduction
NHS-SS-Biotin is a widely used amine-reactive biotinylation reagent that enables the covalent attachment of biotin to proteins, antibodies, and other molecules containing primary amines. Its key feature is a disulfide bond within its spacer arm, which allows for the cleavage of the biotin label under reducing conditions. This characteristic is particularly advantageous for applications requiring the gentle elution of biotinylated molecules from avidin or streptavidin affinity matrices. The N-Hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines at physiological to slightly alkaline pH to form stable amide bonds.[1]
Chemical Structure and Properties
NHS-SS-Biotin is characterized by three key functional components: the biotin moiety, a spacer arm containing a cleavable disulfide bond, and an amine-reactive NHS ester. The long spacer arm, approximately 24.3 Å in length, minimizes steric hindrance when the biotinylated molecule interacts with avidin or streptavidin.[2][3]
Chemical Structure:
Caption: Functional components of the NHS-SS-Biotin molecule.
Quantitative Data Summary
The following table summarizes the key quantitative properties of NHS-SS-Biotin.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₈N₄O₆S₃ | [2] |
| Molecular Weight | 504.65 g/mol | [2] |
| Spacer Arm Length | 24.3 Å | |
| Solubility | Insoluble in water; Soluble in DMSO and DMF | |
| Optimal Reaction pH | 7.2 - 8.5 | |
| Storage | Store at -20°C, desiccated. Moisture-sensitive. |
Reactivity and Stability
The reactivity of NHS-SS-Biotin is primarily governed by the NHS ester group, which is susceptible to hydrolysis. The rate of hydrolysis is pH-dependent, increasing with higher pH. Therefore, it is crucial to perform biotinylation reactions within the optimal pH range and to use freshly prepared solutions of the reagent.
Hydrolysis Half-life of NHS Esters:
| pH | Temperature | Half-life | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | |
| 8.0 | Room Temp. | 210 minutes | |
| 8.5 | Room Temp. | 180 minutes | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | Room Temp. | 125 minutes |
The disulfide bond in the spacer arm can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Conditions for Disulfide Bond Cleavage:
| Reducing Agent | Concentration | Incubation Conditions | Reference(s) |
| DTT | 50 mM | 2 hours at room temperature or 30 minutes at 50°C | |
| TCEP | 20 mM | 60 minutes at 37°C | |
| TCEP | Molar excess | 10 minutes at room temperature |
Experimental Protocols
Protein Biotinylation Workflow
The following diagram illustrates the general workflow for biotinylating a protein with NHS-SS-Biotin.
Caption: General workflow for protein biotinylation with NHS-SS-Biotin.
Detailed Protocol for Protein Biotinylation:
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Buffer Preparation: Prepare an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 8.5. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.
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Protein Preparation: Dissolve the protein to be biotinylated in the prepared buffer at a concentration of 1-10 mg/mL.
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NHS-SS-Biotin Reagent Preparation: Immediately before use, dissolve NHS-SS-Biotin in anhydrous DMSO or DMF to a concentration of 10 mM (approximately 5 mg/mL). Do not prepare stock solutions for long-term storage as the NHS ester is prone to hydrolysis.
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Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-SS-Biotin solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
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Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
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Quenching: (Optional but recommended) Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.
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Purification: Remove excess, non-reacted biotinylation reagent by dialysis or gel filtration.
Cleavage of the Biotin Tag
The following diagram illustrates the process of cleaving the biotin tag from a biotinylated protein.
Caption: Workflow for the cleavage of the biotin tag.
Detailed Protocol for Cleavage:
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Prepare Reducing Agent Solution: Prepare a solution of the desired reducing agent in a suitable buffer. For DTT, a 50 mM solution is commonly used. For TCEP, a 20 mM solution is effective.
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Incubation: Incubate the biotinylated sample with the reducing agent solution.
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With DTT: Incubate for 2 hours at room temperature or 30 minutes at 50°C.
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With TCEP: Incubate for 60 minutes at 37°C. Alternatively, a molar excess can be incubated for 10 minutes at room temperature.
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Separation: If the biotinylated protein was bound to an affinity matrix, the protein will be released into the supernatant, which can then be collected. The biotin tag will remain attached to the matrix.
Applications
The unique properties of NHS-SS-Biotin make it suitable for a variety of applications in research and drug development, including:
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Affinity Purification: Biotinylated proteins can be captured on avidin or streptavidin-coated resins and subsequently eluted under mild, non-denaturing conditions by cleaving the disulfide bond.
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Protein-Protein Interaction Studies: It can be used to label bait proteins for pull-down assays.
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Cell Surface Labeling: The membrane-permeable nature of NHS-SS-Biotin allows for the labeling of both cell surface and intracellular proteins.
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Drug Delivery Systems: The cleavable linker can be incorporated into antibody-drug conjugates (ADCs) to facilitate drug release at the target site.
Conclusion
NHS-SS-Biotin is a powerful tool for the reversible biotinylation of biomolecules. A thorough understanding of its chemical properties, particularly the reactivity of the NHS ester and the cleavability of the disulfide bond, is essential for its successful application. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can effectively utilize NHS-SS-Biotin to achieve their experimental goals.
